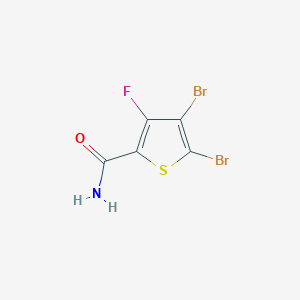
4,5-Dibromo-3-fluorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-3-fluorothiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of 4,5-Dibromo-3-fluorothiophene-2-carboxamide typically involves the halogenation of thiophene derivatives followed by functional group modifications. The specific synthetic route for this compound may include:
Halogenation: Introduction of bromine atoms at positions 4 and 5 of the thiophene ring.
Fluorination: Addition of a fluorine atom at position 3.
Amidation: Conversion of the carboxylic acid group at position 2 to a carboxamide group.
Chemical Reactions Analysis
4,5-Dibromo-3-fluorothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Decarboxylation: The carboxamide group can undergo decarboxylation under specific conditions, leading to the formation of 4,5-dibromo-3-fluorothiophenethiol.
Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
4,5-Dibromo-3-fluorothiophene-2-carboxamide has several scientific research applications:
Organic Electronics: Thiophene-based compounds are valuable in organic electronics due to their electronic properties.
Medicinal Chemistry: The presence of fluorine and bromine atoms makes this compound a potential candidate for drug development.
Material Science: Functionalized thiophene derivatives are explored for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3-fluorothiophene-2-carboxamide is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
4,5-Dibromo-3-fluorothiophene-2-carboxamide can be compared with other similar compounds, such as:
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
4,5-Dibromo-3-chlorothiophene-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom at position 3.
4,5-Dibromo-3-methylthiophene-2-carboxamide: This compound has a methyl group instead of a fluorine atom at position 3.
Properties
Molecular Formula |
C5H2Br2FNOS |
|---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
4,5-dibromo-3-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C5H2Br2FNOS/c6-1-2(8)3(5(9)10)11-4(1)7/h(H2,9,10) |
InChI Key |
BDJIGAYVTWZYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1Br)Br)C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















